Cl-C6-PEG4-C3-COOH

PROTAC Linker Chemistry Solubility

Cl-C6-PEG4-C3-COOH (CAS 2127391-58-4) is a bifunctional, PEGylated linker specifically designed for the construction of chloroalkane-containing Proteolysis Targeting Chimeras (PROTACs), commonly known as HaloPROTACs. It comprises a chlorohexyl (Cl-C6) moiety for HaloTag fusion protein recruitment, a tetraethylene glycol (PEG4) spacer that imparts solubility and conformational flexibility, and a terminal carboxylic acid (C3-COOH) for conjugation to E3 ligase ligands or target protein binders.

Molecular Formula C18H35ClO6
Molecular Weight 382.9 g/mol
Cat. No. B11829203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-C6-PEG4-C3-COOH
Molecular FormulaC18H35ClO6
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESC(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O
InChIInChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21)
InChIKeyDQFXVBKFPVKFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cl-C6-PEG4-C3-COOH: PROTAC Linker for HaloPROTAC Synthesis - Procurement Guide


Cl-C6-PEG4-C3-COOH (CAS 2127391-58-4) is a bifunctional, PEGylated linker specifically designed for the construction of chloroalkane-containing Proteolysis Targeting Chimeras (PROTACs), commonly known as HaloPROTACs . It comprises a chlorohexyl (Cl-C6) moiety for HaloTag fusion protein recruitment, a tetraethylene glycol (PEG4) spacer that imparts solubility and conformational flexibility, and a terminal carboxylic acid (C3-COOH) for conjugation to E3 ligase ligands or target protein binders [1].

Cl-C6-PEG4-C3-COOH: Why Generic PROTAC Linker Substitution Fails


In PROTAC development, linker composition—length, hydrophobicity, and terminal functional groups—directly dictates ternary complex formation, cellular permeability, and ultimately, degradation efficiency [1]. A seemingly minor change, such as altering the PEG chain length or substituting the terminal acid with an ether, can drastically alter physicochemical properties (LogP, solubility), impacting both synthesis and biological activity . The specific Cl-C6-PEG4-C3-COOH architecture is optimized for HaloPROTAC applications; generic substitution with a different PEG linker or an alternative chloroalkane-containing linker risks suboptimal ternary complex geometry, reduced solubility, or incompatibility with established conjugation protocols, thereby jeopardizing experimental reproducibility and procurement value.

Cl-C6-PEG4-C3-COOH: Head-to-Head Quantitative Evidence for Procurement Decisions


Enhanced DMSO Solubility Enables High-Concentration Stock Solutions for In Vitro Assays

Cl-C6-PEG4-C3-COOH exhibits superior solubility in DMSO compared to the closely related analog Cl-C6-PEG4-O-CH2COOH [1][2]. This higher solubility directly facilitates the preparation of concentrated stock solutions, a critical requirement for PROTAC synthesis and subsequent biological evaluation.

PROTAC Linker Chemistry Solubility In Vitro Assays

Higher Purity Profile Minimizes Batch-to-Batch Variability in PROTAC Synthesis

Cl-C6-PEG4-C3-COOH is available with a higher certified purity (99.65%) from a major supplier compared to the widely used analog Cl-C6-PEG4-O-CH2COOH (98.0%) . This higher purity reduces the risk of side reactions and improves the yield and reproducibility of PROTAC synthesis.

PROTAC Linker Purity Synthetic Reproducibility Quality Control

Distinct LogP Value (3.01) Optimizes Hydrophobicity for HaloPROTAC Cell Permeability

The computed and experimentally determined LogP of Cl-C6-PEG4-C3-COOH (3.01) is significantly higher than that of the ether-linked analog Cl-C6-PEG4-O-CH2COOH (1.55) . This difference in lipophilicity can influence the passive diffusion of the final PROTAC molecule across cell membranes, a critical parameter for cellular degradation assays.

PROTAC Lipophilicity Cell Permeability LogP HaloPROTAC

Optimized PEG4 Spacer Length Balances Conformational Rigidity and Flexibility for Ternary Complex Formation

The tetraethylene glycol (PEG4) spacer in Cl-C6-PEG4-C3-COOH, comprising 21 rotatable bonds [1], provides an optimal balance between conformational rigidity and flexibility for PROTAC ternary complex formation [2]. Shorter PEG linkers (e.g., PEG2) can be too rigid, hindering optimal geometry, while longer linkers (e.g., PEG8) may introduce excessive entropy, potentially reducing degradation efficiency.

PROTAC Linker Length Ternary Complex PEG4 HaloPROTAC

Specific Chloroalkane Moiety Enables Covalent Conjugation to HaloTag Fusion Proteins

The terminal chlorohexyl (Cl-C6) group of Cl-C6-PEG4-C3-COOH is specifically designed for covalent attachment to HaloTag fusion proteins, a key feature for generating HaloPROTACs [1]. This contrasts with linkers lacking this chloroalkane handle, which cannot be directly used in HaloPROTAC systems.

PROTAC HaloPROTAC HaloTag Covalent Conjugation Chemical Biology

Cl-C6-PEG4-C3-COOH: Optimal Research and Industrial Application Scenarios


Synthesis of HaloPROTACs for Targeted Protein Degradation Studies

Cl-C6-PEG4-C3-COOH is the preferred linker for constructing chloroalkane-containing PROTACs (HaloPROTACs) designed to degrade HaloTag fusion proteins . Its chlorohexyl group enables covalent conjugation to the HaloTag, while the PEG4 spacer provides an optimal tether length and solubility for efficient ternary complex formation with VHL E3 ligase ligands [1].

Development of Chemical Genetic Tools for Conditional Protein Knockdown

Given its specificity for HaloTag, Cl-C6-PEG4-C3-COOH is ideal for creating HaloPROTAC-based chemical genetic probes . These tools allow for acute, reversible, and dose-dependent depletion of HaloTag-fused proteins in cellular models, enabling precise interrogation of protein function [1].

Building Focused PROTAC Libraries for Hit-to-Lead Optimization

The high purity (99.65%) and excellent DMSO solubility (261 mM) of Cl-C6-PEG4-C3-COOH make it suitable for automated parallel synthesis of focused HaloPROTAC libraries. Its distinct LogP (3.01) [1] allows for fine-tuning the lipophilicity of the final degraders, a critical parameter in medicinal chemistry optimization campaigns .

Technical Documentation Hub

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